molecular formula C18H19N5O2 B14991339 2-(4-ethylphenyl)-5-(hydroxymethyl)-N-(pyridin-3-ylmethyl)-2H-1,2,3-triazole-4-carboxamide

2-(4-ethylphenyl)-5-(hydroxymethyl)-N-(pyridin-3-ylmethyl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B14991339
M. Wt: 337.4 g/mol
InChI Key: GNQJUPIETJSKFI-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)-5-(hydroxymethyl)-N-[(pyridin-3-yl)methyl]-2H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenyl)-5-(hydroxymethyl)-N-[(pyridin-3-yl)methyl]-2H-1,2,3-triazole-4-carboxamide typically involves a multi-step process One common method starts with the preparation of the triazole ring through a cycloaddition reaction between an azide and an alkyne

Subsequent steps involve the introduction of the 4-ethylphenyl and pyridin-3-ylmethyl groups through nucleophilic substitution reactions. The hydroxymethyl group can be introduced via a reduction reaction using appropriate reducing agents such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenyl)-5-(hydroxymethyl)-N-[(pyridin-3-yl)methyl]-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2).

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Dihydrotriazoles.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-(4-Ethylphenyl)-5-(hydroxymethyl)-N-[(pyridin-3-yl)methyl]-2H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its triazole core.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenyl)-5-(hydroxymethyl)-N-[(pyridin-3-yl)methyl]-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding pockets.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: Compounds like 1,2,3-triazole-4-carboxamide and its analogs share structural similarities.

    Pyridine-Containing Triazoles: Compounds with pyridine rings attached to triazole cores, such as 3-(pyridin-3-yl)-1,2,3-triazole derivatives.

Uniqueness

2-(4-Ethylphenyl)-5-(hydroxymethyl)-N-[(pyridin-3-yl)methyl]-2H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-ethylphenyl and pyridin-3-ylmethyl groups enhances its ability to interact with diverse molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H19N5O2

Molecular Weight

337.4 g/mol

IUPAC Name

2-(4-ethylphenyl)-5-(hydroxymethyl)-N-(pyridin-3-ylmethyl)triazole-4-carboxamide

InChI

InChI=1S/C18H19N5O2/c1-2-13-5-7-15(8-6-13)23-21-16(12-24)17(22-23)18(25)20-11-14-4-3-9-19-10-14/h3-10,24H,2,11-12H2,1H3,(H,20,25)

InChI Key

GNQJUPIETJSKFI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2N=C(C(=N2)C(=O)NCC3=CN=CC=C3)CO

Origin of Product

United States

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